4-(Tetrahydrofuran-2-yl)thiazol-2-amine
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Overview
Description
4-(Tetrahydrofuran-2-yl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole ring and a tetrahydrofuran ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine typically involves the reaction of tetrahydrofuran derivatives with thiazole precursors. One common method involves the use of thiourea and α-haloketones in the presence of a base to form the thiazole ring . The reaction conditions often include heating the reactants in an appropriate solvent, such as ethanol or water, to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydrofuran-2-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(Tetrahydrofuran-2-yl)thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound’s ability to interact with cellular pathways can contribute to its anticancer and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)thiazol-2-amine: Known for its corrosion inhibition properties.
4-(4-Bromophenyl)-thiazol-2-amine: Investigated for its anticancer activity.
Uniqueness
4-(Tetrahydrofuran-2-yl)thiazol-2-amine is unique due to the presence of both the thiazole and tetrahydrofuran rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in various fields, including chemistry, biology, medicine, and industry .
Biological Activity
4-(Tetrahydrofuran-2-yl)thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of thiazole-based compounds that have been investigated for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C8H10N2S, and it features a thiazole ring fused with a tetrahydrofuran moiety. The presence of these functional groups is believed to enhance its interaction with biological targets.
Property | Value |
---|---|
CAS Number | 2636077 |
Molecular Weight | 166.24 g/mol |
IUPAC Name | This compound |
Chemical Structure | Chemical Structure |
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, derivatives containing thiazole rings have demonstrated cytotoxic effects against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines, suggesting potential as an anticancer agent .
Case Study:
A study involving synthesized thiazole derivatives assessed their cytotoxic effects on several cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 10 to 50 µM against HepG2 cells, showcasing promising anticancer activity .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity often involves the inhibition of bacterial enzymes or interference with DNA replication processes.
Research Findings:
In a comparative study, various thiazole compounds were tested against Staphylococcus aureus and Escherichia coli. The results revealed that this compound exhibited minimum inhibitory concentration (MIC) values below 100 µg/mL against these pathogens, indicating its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial survival.
- DNA Interaction: It may bind to DNA or RNA structures, disrupting normal cellular functions.
- Receptor Modulation: The compound could act on specific receptors involved in signaling pathways related to cell growth and apoptosis.
Properties
CAS No. |
1378826-29-9 |
---|---|
Molecular Formula |
C7H10N2OS |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
4-(oxolan-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H10N2OS/c8-7-9-5(4-11-7)6-2-1-3-10-6/h4,6H,1-3H2,(H2,8,9) |
InChI Key |
AEFXQMDSQWYPGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=CSC(=N2)N |
Origin of Product |
United States |
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